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Compound of Interest

Compound Name: 1-Ethynylpyrazole

Cat. No.: B1339652 Get Quote

Subject: 1-Ethynylpyrazole (N-Ethynylpyrazole) CAS: 2817-71-2 (Generic for

ethynylpyrazoles; specific isomer registry varies) Classification: N-Alkynyl Azole / High-Energy

Heterocycle Primary Utility: Peptide Coupling Reagent, "Click" Chemistry Scaffold,

Pharmacophore precursor.

Executive Summary
1-Ethynylpyrazole is a specialized N-alkynyl heterocycle that serves as a potent, atom-

economic reagent in organic synthesis. Unlike its C-alkynyl analogs (e.g., 3- or 4-

ethynylpyrazole), the attachment of the alkyne directly to the nitrogen atom polarizes the triple

bond, imparting unique reactivity.

For drug discovery professionals, this compound offers two distinct high-value applications:

Peptide Synthesis: It functions as a "green" carboxylic acid activating agent, superior to

traditional carbodiimides (DCC/EDC) in specific contexts due to the absence of insoluble

urea byproducts.

Fragment-Based Drug Discovery (FBDD): It provides a rigid, electron-rich vector for 1,3-

dipolar cycloadditions (CuAAC), allowing for the rapid generation of triazole-linked

bioisosteres.

Warning: As an N-alkynyl azole, this compound possesses energetic properties and a tendency

toward spontaneous polymerization. Protocols must be followed strictly to ensure safety.
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Part 1: Structural & Electronic Characteristics
The reactivity of 1-ethynylpyrazole is defined by the interaction between the aromatic pyrazole

ring and the ynamine-like alkyne terminus.

Property Description Implication for Reactivity

Hybridization N(sp²) - C(sp) - C(sp)

The N-C(sp) bond is shorter

and stronger than N-alkyl

bonds, but the nitrogen lone

pair delocalization into the

alkyne (ynamine character) is

competed for by the aromatic

ring.

Polarization
Electron-rich alkyne (Ynamine-

like)

The triple bond is nucleophilic

but also susceptible to acid-

catalyzed hydration and attack

by carboxylates (see Peptide

Coupling).

Stability Metastable

Prone to dimerization

(diacetylene formation) and

polymerization if stored neat at

ambient temperature.

pKa (Conj. Acid) ~2.5 (Pyrazole H)

The ethynyl group is electron-

withdrawing via induction but

donating via resonance,

modulating the basicity of the

pyrazole N2.

Electronic Distribution Map
The nitrogen lone pair at position 1 donates electron density into the triple bond, making the β-

carbon of the alkyne nucleophilic, while the α-carbon becomes electrophilic upon activation.
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Figure 1: Polarization of the N-alkynyl bond driving reactivity.

Part 2: Synthesis & Preparation[1][2][3][4]
Direct N-alkynylation of pyrazole is difficult due to the instability of haloalkynes and the

competing basicity of the pyrazole. The industry-standard method utilizes a silyl-protected

hypervalent iodine strategy or a brominated silyl-acetylene coupling.

Protocol: Bromo-TIPS-Acetylene Coupling
This method avoids the use of volatile and explosive dichloroacetylene precursors.

Reagents:

Pyrazole (1.0 eq)

Bromo-triisopropylsilylacetylene (1.1 eq)

CuSO₄·5H₂O (0.1 eq) / 1,10-Phenanthroline (0.2 eq)

K₃PO₄ (2.0 eq)

Solvent: Toluene (anhydrous)

Workflow:

Coupling: Combine pyrazole, base, and catalyst in toluene. Add Bromo-TIPS-acetylene

dropwise. Heat to 80°C for 12-16h.
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Isolation: Filter inorganic salts, concentrate, and purify via flash chromatography

(Hexane/EtOAc). Yields N-(TIPS-ethynyl)pyrazole.

Deprotection: Treat with TBAF (1.1 eq) in THF at -78°C to 0°C. Do not warm above 0°C

during reaction to prevent polymerization.

Purification: Rapid filtration through a silica plug. Store as a solution in THF or toluene at

-20°C.

Pyrazole
N-(TIPS-ethynyl)pyrazole

(Stable Intermediate)

Coupling (80°C)

Bromo-TIPS-acetylene
(Cu cat., K3PO4) 1-Ethynylpyrazole

(Store Cold)

Desilylation

TBAF / THF
-78°C

Click to download full resolution via product page

Figure 2: Synthesis of 1-Ethynylpyrazole via Copper-Catalyzed Cross-Coupling.

Part 3: Reactivity Profile
Peptide Coupling (The "Killer App")
1-Ethynylpyrazole functions as a specialized coupling reagent. Unlike DCC, which forms

insoluble urea, the byproduct of this reaction is simply pyrazole (or a derivative), which is water-

soluble or easily removed.

Mechanism: The reaction proceeds via an ynamine-type activation. The carboxylic acid

protonates the electron-rich alkyne (or coordinates), leading to the nucleophilic attack of the

carboxylate on the α-carbon. This forms a highly reactive O-acyl enol intermediate (active ester

equivalent), which is then intercepted by the amine.

Protocol:

Dissolve Carboxylic Acid (1.0 eq) and 1-Ethynylpyrazole (1.1 eq) in DCM.
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Add catalytic acid (if substrate is not acidic enough) or stir until the active ester forms

(monitored by IR/TLC).

Add Amine (1.0 eq).

Stir at RT for 2-4h.

Wash with dilute acid (removes pyrazole byproduct) and base.

1,3-Dipolar Cycloaddition ("Click" Chemistry)
The terminal alkyne is a prime substrate for CuAAC to form 1,4-disubstituted 1,2,3-triazoles.

Utility: Bioisostere generation. The resulting structure features a pyrazole linked to a triazole

via a nitrogen atom, a motif found in modern kinase inhibitors.

Condition: Standard Cu(I) conditions (CuSO₄/Sodium Ascorbate) work well.

Note: The N-N bond linkage makes the triazole susceptible to hydrolysis under strong acidic

conditions compared to C-linked triazoles.

Polymerization (Safety Critical)
N-Alkynyl azoles are essentially "masked" diacetylenes.

Risk: In the presence of trace radical initiators or heat, 1-ethynylpyrazole can undergo 1,2-

or 1,4-polymerization to form deep red/black conducting polymers.

Mitigation: Always store in solution (e.g., 0.5M in Toluene) with a trace radical inhibitor (BHT)

if stored for long periods.

Part 4: Experimental Data Summary
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Reaction Type Reagents Typical Yield Notes

Synthesis
TIPS-C≡C-Br,

Cu(phen)
75-85%

Scalable; avoids

explosive gases.

Click Reaction R-N₃, Cu(I) >90%
Regioselective for 1,4-

isomer.

Peptide Coupling R-COOH, R'-NH₂ 80-95%

No racemization

observed; "Green"

byproduct.

Sonogashira Ar-I, Pd(PPh₃)₄, CuI 40-60%

Lower yields due to

competing

homocoupling.

Part 5: Safety & Handling
Energetic Warning: Compounds containing high nitrogen content and strained unsaturation (N-

C≡C) are potentially energetic.

Blast Shield: Use a blast shield when working with >1g of neat material.

Temperature: Never distill neat 1-ethynylpyrazole. Remove solvents under reduced

pressure at <30°C.

Storage: Store at -20°C under Argon. Discard if the liquid turns opaque or dark red (signs of

polymerization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1339652#1-ethynylpyrazole-chemical-properties-
and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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